4-Heptenal

Description

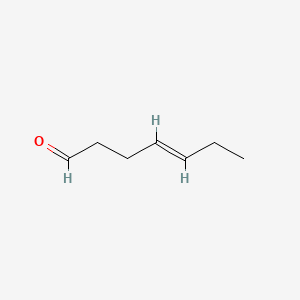

Structure

2D Structure

3D Structure

Properties

CAS No. |

929-22-6 |

|---|---|

Molecular Formula |

C7H12O |

Molecular Weight |

112.17 g/mol |

IUPAC Name |

(E)-hept-4-enal |

InChI |

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-4,7H,2,5-6H2,1H3/b4-3+ |

InChI Key |

VVGOCOMZRGWHPI-ONEGZZNKSA-N |

Isomeric SMILES |

CC/C=C/CCC=O |

Canonical SMILES |

CCC=CCCC=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (Z)-4-Heptenal: Chemical Structure, Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-4-Heptenal, also known as cis-4-Heptenal, is an unsaturated aliphatic aldehyde. It is a volatile organic compound and a notable flavor and fragrance component found in a variety of natural sources, including dairy products, seafood, and some fruits and vegetables.[1] Its characteristic green, fatty, and grassy aroma makes it a valuable ingredient in the food and perfume industries.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of (Z)-4-Heptenal, detailed experimental protocols for its synthesis and characterization, and a workflow for its analysis in complex matrices.

Chemical Structure and Identification

(Z)-4-Heptenal is a seven-carbon aldehyde with a cis-configured double bond between the fourth and fifth carbon atoms.

Table 1: Chemical Identification of (Z)-4-Heptenal

| Identifier | Value |

| IUPAC Name | (Z)-hept-4-enal[3] |

| Synonyms | cis-4-Heptenal, (4Z)-4-Heptenal, cis-4-Hepten-1-al[4] |

| CAS Number | 6728-31-0[4] |

| Molecular Formula | C₇H₁₂O[3] |

| Molecular Weight | 112.17 g/mol [3] |

| SMILES | CC/C=C\CCC=O[5] |

| InChI | InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-4,7H,2,5-6H2,1H3/b4-3-[5] |

| InChIKey | VVGOCOMZRGWHPI-ARJAWSKDSA-N[5] |

Physicochemical Properties

The physical and chemical properties of (Z)-4-Heptenal are summarized in the table below.

Table 2: Physicochemical Properties of (Z)-4-Heptenal

| Property | Value | Reference |

| Appearance | Colorless to pale yellow oily liquid | [2] |

| Odor | Green, fatty, fresh-cut grass | [2] |

| Density | 0.847 g/mL at 25 °C | [1] |

| Boiling Point | 60 °C at 30 mmHg | [2] |

| Refractive Index | 1.434 at 20 °C | [1] |

| Flash Point | 41 °C (105.8 °F) - closed cup | [6] |

| Solubility | Insoluble in water; soluble in alcohol |

Synthesis of (Z)-4-Heptenal

The synthesis of (Z)-4-Heptenal can be achieved through a two-step process involving the oxidation of a primary alcohol to an aldehyde, followed by a Z-selective Wittig reaction. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of (Z)-4-Heptenal

Step 1: Oxidation of (Z)-4-Hepten-1-ol to (Z)-4-Heptenal

This step utilizes a mild oxidizing agent, such as Pyridinium Chlorochromate (PCC), to selectively oxidize the primary alcohol to an aldehyde without affecting the double bond.

-

Materials:

-

(Z)-4-Hepten-1-ol

-

Pyridinium Chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate

-

Diethyl Ether

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and filtration.

-

-

Procedure:

-

In a dry, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend PCC (1.5 equivalents) in anhydrous DCM.

-

To the stirred suspension, add a solution of (Z)-4-Hepten-1-ol (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and wash sequentially with 5% aqueous NaOH, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (Z)-4-Heptenal.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to obtain pure (Z)-4-Heptenal.

-

Step 2: Z-Selective Wittig Reaction (Alternative Synthesis Route)

This method constructs the carbon skeleton and the double bond in a single step with high stereoselectivity for the Z-isomer when using an unstabilized ylide.

-

Materials:

-

Propyltriphenylphosphonium bromide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Saturated aqueous NH₄Cl solution

-

Diethyl ether

-

Anhydrous Magnesium Sulfate

-

Schlenk flask, syringes, magnetic stirrer, and standard glassware for extraction and chromatography.

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add propyltriphenylphosphonium bromide (1.1 equivalents) and suspend it in anhydrous THF.

-

Cool the suspension to 0 °C in an ice-water bath.

-

Slowly add n-BuLi (1.05 equivalents) dropwise to the suspension. A deep red or orange color will develop, indicating the formation of the ylide. Stir the mixture at this temperature for 1 hour.

-

In a separate flame-dried flask, dissolve butyraldehyde (1.0 equivalent) in anhydrous THF.

-

Slowly add the solution of butyraldehyde to the ylide solution at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the careful addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate (Z)-4-Heptenal.

-

Synthesis Workflow Diagram

Spectroscopic and Chromatographic Characterization

The structural elucidation and purity assessment of (Z)-4-Heptenal are performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Data for (Z)-4-Heptenal in CDCl₃

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling Constants (J, Hz) |

| 1 (-CHO) | ~9.76 | ~202.5 | t, J ≈ 1.8 Hz |

| 2 (-CH₂-) | ~2.45 | ~43.8 | dt, J ≈ 7.4, 1.8 Hz |

| 3 (-CH₂-) | ~2.30 | ~21.5 | q, J ≈ 7.4 Hz |

| 4 (=CH-) | ~5.35 | ~123.0 | m |

| 5 (=CH-) | ~5.45 | ~132.0 | m |

| 6 (-CH₂-) | ~2.05 | ~20.6 | p, J ≈ 7.5 Hz |

| 7 (-CH₃) | ~0.95 | ~14.2 | t, J ≈ 7.5 Hz |

Note: These are predicted values based on known chemical shifts for similar structures. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

The IR spectrum of (Z)-4-Heptenal is expected to show characteristic absorption bands for the aldehyde and alkene functional groups.

Table 4: Expected IR Absorption Bands for (Z)-4-Heptenal

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~2960-2850 | C-H (alkane) | Stretching |

| ~2830 and ~2720 | C-H (aldehyde) | Stretching |

| ~1730 | C=O (aldehyde) | Stretching[3] |

| ~1655 | C=C (cis-alkene) | Stretching |

| ~720 | =C-H (cis-alkene) | Out-of-plane bending |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of (Z)-4-Heptenal results in a molecular ion peak and characteristic fragment ions.

-

Molecular Ion (M⁺): m/z = 112

-

Key Fragment Ions:

Analytical Workflow for (Z)-4-Heptenal in a Complex Matrix

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile compounds like (Z)-4-Heptenal in complex matrices such as food products.

Experimental Protocol: GC-MS Analysis of (Z)-4-Heptenal in Milk

-

Materials and Equipment:

-

Milk sample

-

(Z)-4-Heptenal standard

-

Internal standard (e.g., cis-4-Heptenal-D2 or a suitable odd-chain aldehyde)

-

Anhydrous sodium sulfate

-

Dichloromethane (DCM) or other suitable extraction solvent

-

Headspace vials

-

Solid-Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS)

-

Gas Chromatograph with a mass selective detector (GC-MS)

-

Capillary column (e.g., DB-WAX or equivalent polar column)

-

-

Procedure:

-

Sample Preparation:

-

Pipette a known volume of milk (e.g., 5 mL) into a headspace vial.

-

Add a known amount of the internal standard.

-

For calibration, spike blank milk samples with known concentrations of (Z)-4-Heptenal standard.

-

-

Extraction:

-

Equilibrate the sample at a controlled temperature (e.g., 40-60 °C) for a set time (e.g., 15 minutes).

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Injector: Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250 °C) in splitless mode.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 240 °C) at a controlled rate (e.g., 5-10 °C/min).

-

Mass Spectrometer: Operate in electron ionization (EI) mode (70 eV). Scan a mass range of m/z 35-350.

-

-

Data Analysis:

-

Identify (Z)-4-Heptenal by its retention time and mass spectrum, comparing it to the standard.

-

Quantify the concentration of (Z)-4-Heptenal by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

-

Analytical Workflow Diagram

Safety and Handling

(Z)-4-Heptenal is a flammable liquid and may be harmful if swallowed or in contact with skin.[5] It may also cause an allergic skin reaction.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and analysis of (Z)-4-Heptenal. The information and protocols presented herein are intended to be a valuable resource for researchers and scientists working with this compound in various fields, from flavor and fragrance chemistry to analytical science. The provided methodologies offer a solid foundation for the synthesis and characterization of (Z)-4-Heptenal, enabling further research and application.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. (Z)-4-heptenal, 6728-31-0 [thegoodscentscompany.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4-Heptenal, (Z)- [webbook.nist.gov]

- 5. This compound, (4Z)- | C7H12O | CID 5362814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cis-4-Heptenal = 98 , stabilized, FCC, FG 6728-31-0 [sigmaaldrich.com]

An In-depth Technical Guide to (Z)-4-Heptenal and (E)-4-Heptenal Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of the geometric isomers, (Z)-4-Heptenal and (E)-4-Heptenal. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of chemistry, pharmacology, and drug development, offering detailed information on their synthesis, characterization, and potential biological significance.

Introduction

(Z)-4-Heptenal and (E)-4-Heptenal are unsaturated aldehydes with the molecular formula C₇H₁₂O. The presence of a carbon-carbon double bond at the 4-position gives rise to geometric isomerism, resulting in the cis ((Z)) and trans ((E)) forms. These isomers, while structurally similar, can exhibit distinct physical, chemical, and biological properties. Understanding these differences is crucial for their application in various fields, from flavor and fragrance chemistry to potential roles in biological signaling and toxicology.

Physicochemical Properties

The physical and chemical properties of (Z)-4-Heptenal and (E)-4-Heptenal are summarized in the table below. These properties are critical for their handling, purification, and application in experimental settings.

| Property | (Z)-4-Heptenal | (E)-4-Heptenal |

| Molecular Formula | C₇H₁₂O | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol | 112.17 g/mol |

| CAS Number | 6728-31-0[1] | 929-22-6[2] |

| Appearance | Colorless to pale yellow clear oily liquid (est) | Colorless clear liquid (est) |

| Boiling Point | 60 °C at 25 mmHg | 151-152 °C at 760 mmHg[3] |

| Specific Gravity | 0.843 to 0.852 @ 25 °C[4] | Not available |

| Refractive Index | 1.432 to 1.436 @ 20 °C[4] | Not available |

| Flash Point | 110 °F (43.33 °C)[4] | 95 °F (35 °C)[3] |

| Odor Description | Powerful, fatty, somewhat fishy, creamy in dilution | Not available |

Synthesis and Purification

The stereoselective synthesis of (Z)- and (E)-4-Heptenal is crucial for studying their individual properties. The Wittig reaction and its modifications are powerful tools for achieving this.

Synthesis of (Z)-4-Heptenal via Wittig Reaction

The (Z)-isomer can be synthesized with high selectivity using a non-stabilized Wittig ylide. The general workflow for this synthesis is outlined below.

Figure 1: Workflow for the synthesis of (Z)-4-Heptenal.

Experimental Protocol (General):

-

Ylide Formation: To a suspension of propyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF) at -78°C under an inert atmosphere, a strong base such as n-butyllithium (n-BuLi) is added dropwise. The formation of the ylide is indicated by a color change to deep red or orange. The mixture is stirred for 1 hour at this temperature.

-

Wittig Reaction: A solution of 4-oxobutanal in anhydrous THF is then slowly added to the ylide solution at -78°C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to separate the (Z)-4-Heptenal from the triphenylphosphine oxide byproduct and any (E)-isomer that may have formed.

Synthesis of (E)-4-Heptenal via Horner-Wadsworth-Emmons Reaction

The (E)-isomer is preferentially formed using the Horner-Wadsworth-Emmons (HWE) reaction, which involves a phosphonate-stabilized carbanion.[5][6][7]

Figure 2: Workflow for the synthesis of (E)-4-Heptenal.

Experimental Protocol (General):

-

Horner-Wadsworth-Emmons Reaction: To a suspension of sodium hydride (NaH) in anhydrous THF, triethyl phosphonoacetate is added dropwise at 0°C. After stirring for 30 minutes, propanal is added, and the reaction is allowed to warm to room temperature and stirred overnight. This produces ethyl (E)-hept-2-enoate.

-

Reduction: The resulting ester is then reduced to the corresponding allylic alcohol, (E)-hept-2-en-1-ol, using a reducing agent such as diisobutylaluminium hydride (DIBAL-H).

-

Oxidation: Finally, the alcohol is oxidized to the aldehyde, (E)-4-Heptenal, using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC).

-

Purification: The crude product is purified by column chromatography.

Purification of Isomers

Separation of the (Z) and (E) isomers can be challenging due to their similar boiling points.[8] While fractional distillation can be attempted, preparative gas chromatography or meticulous column chromatography on silica gel are often more effective methods for obtaining high-purity isomers.[9]

Spectroscopic Data

Detailed spectroscopic analysis is essential for the identification and characterization of the (Z) and (E) isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected 1H NMR Features:

-

Aldehydic Proton: A characteristic signal around 9.7-9.8 ppm.

-

Olefinic Protons: The protons on the double bond will appear in the range of 5.3-5.6 ppm. The coupling constant (J-value) between these protons will be a key differentiator:

-

(Z)-isomer: Smaller coupling constant, typically in the range of 7-12 Hz.

-

(E)-isomer: Larger coupling constant, typically in the range of 12-18 Hz.

-

-

Alkyl Protons: Signals corresponding to the ethyl and propyl groups will be present in the upfield region of the spectrum.

Expected 13C NMR Features:

-

Carbonyl Carbon: A downfield signal around 200 ppm.

-

Olefinic Carbons: Signals in the region of 120-140 ppm.

-

Alkyl Carbons: Signals in the upfield region (10-40 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectra of both isomers are expected to show characteristic absorption bands for the aldehyde and alkene functional groups.

-

C=O Stretch (Aldehyde): A strong absorption band around 1720-1740 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

C=C Stretch (Alkene): A medium intensity band around 1650-1670 cm⁻¹.

-

=C-H Bend (Alkene):

-

(Z)-isomer: A strong band around 675-730 cm⁻¹.

-

(E)-isomer: A strong band around 960-975 cm⁻¹.

-

An FTIR spectrum for (Z)-4-Heptenal is available on PubChem (CID 5362814).[10]

Mass Spectrometry (MS)

The electron ionization mass spectra of both isomers are available on the NIST WebBook.[1][2][11] The fragmentation patterns are expected to be similar, with a molecular ion peak at m/z 112. Common fragments would likely result from cleavage alpha to the carbonyl group and allylic cleavage.

Biological Activity

While specific studies directly comparing the biological activities of (Z)- and (E)-4-Heptenal are limited, the broader class of α,β-unsaturated aldehydes is known to possess significant biological effects, often linked to their electrophilic nature.

Pro-inflammatory Effects

α,β-Unsaturated aldehydes are known to induce inflammatory responses in various cell types, particularly in macrophages.[12] This is often mediated through the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][13]

Figure 3: Proposed NF-κB signaling pathway activation by 4-heptenal isomers.

Experimental Protocol for Assessing Pro-inflammatory Effects:

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of (Z)-4-Heptenal and (E)-4-Heptenal for a specified time period (e.g., 24 hours).

-

Cytokine Measurement: The levels of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[14][15][16]

-

NF-κB Activation Assay: Nuclear extracts of the treated cells can be analyzed by Western blot or electrophoretic mobility shift assay (EMSA) to assess the nuclear translocation of NF-κB subunits (e.g., p65).[17]

Cytotoxicity

The electrophilic nature of α,β-unsaturated aldehydes can lead to cytotoxicity through various mechanisms, including covalent modification of cellular macromolecules and induction of oxidative stress.

Experimental Protocol for Cytotoxicity Assessment:

-

Cell Culture: A relevant cell line (e.g., RAW 264.7 macrophages) is seeded in 96-well plates.[18][19][20]

-

Treatment: Cells are exposed to a range of concentrations of each isomer for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Assay: The metabolic activity of the cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to formazan (B1609692) by viable cells is quantified spectrophotometrically.

-

LDH Assay: The release of lactate (B86563) dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage, is measured using a commercially available kit.

-

Data Analysis: The results from these assays are used to determine the half-maximal inhibitory concentration (IC₅₀) for each isomer, providing a quantitative measure of their cytotoxic potential.

Conclusion

(Z)-4-Heptenal and (E)-4-Heptenal are structurally related isomers with the potential for distinct physicochemical and biological properties. While their synthesis can be achieved with stereocontrol using established organic reactions, a detailed comparative analysis of their biological activities, particularly their pro-inflammatory and cytotoxic effects, warrants further investigation. The experimental protocols outlined in this guide provide a framework for such studies, which could reveal important insights into the structure-activity relationships of these unsaturated aldehydes and their potential implications in various biological processes and drug development.

References

- 1. This compound, (Z)- [webbook.nist.gov]

- 2. This compound, (E)- [webbook.nist.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. Wittig-Horner Reaction [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound, (4Z)- | C7H12O | CID 5362814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound, (Z)- [webbook.nist.gov]

- 12. benchchem.com [benchchem.com]

- 13. Purification [chem.rochester.edu]

- 14. Protocol to measure human IL-6 secretion from CAR T cell-primed macrophage and monocyte lineage cells in vitro and in vivo using humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. High‐resolution quantitative proteome analysis reveals substantial differences between phagosomes of RAW 264.7 and bone marrow derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-Heptenal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-heptenal, a valuable unsaturated aldehyde in various chemical industries. This document details several core methodologies, including the Claisen rearrangement, Wittig reaction, oxidation of (Z)-3-hexenol, and aldol (B89426) condensation. Each section includes detailed experimental protocols, quantitative data where available, and visual representations of the synthetic pathways to facilitate understanding and replication.

Spectroscopic and Physical Data for this compound

For reference and characterization purposes, the following table summarizes key physical and spectroscopic data for (Z)-4-heptenal.

| Property | Value |

| Molecular Formula | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol [1][2] |

| Boiling Point | 60 °C at 25 mmHg[3] |

| Density | 0.847 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.434 |

| Mass Spectrometry (EI) | Major fragments at m/z: 41, 55, 68, 84[1][2] |

| Infrared (IR) Spectrum | Characteristic peaks for C=O (aldehyde) and C=C (alkene) |

Pathway 1: Claisen Rearrangement

The Claisen rearrangement is a powerful and reliable method for the formation of γ,δ-unsaturated carbonyl compounds through a[4][4]-sigmatropic rearrangement of an allyl vinyl ether.[4][5][6][7] This pathway offers excellent stereocontrol. The synthesis of this compound via this route involves two main stages: the formation of the precursor, 1-butenyl allyl ether, followed by its thermal rearrangement.

Diagram of the Claisen Rearrangement Pathway

Experimental Protocols

Part A: Synthesis of 1-Butenyl Allyl Ether (via Williamson Ether Synthesis)

-

Preparation of Sodium Butoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 eq) in anhydrous butan-1-ol (excess) to prepare sodium butoxide in situ.

-

Reaction: To the freshly prepared sodium butoxide solution, add allyl bromide (1.1 eq) dropwise at room temperature.

-

Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by fractional distillation to obtain 1-butenyl allyl ether.

Part B: Claisen Rearrangement to this compound

-

Reaction Setup: Place the purified 1-butenyl allyl ether in a sealed, thick-walled glass tube under an inert atmosphere.

-

Heating: Heat the tube in an oil bath at 180-220 °C. The reaction progress can be monitored by GC-MS.

-

Purification: After the reaction is complete (typically several hours), cool the tube to room temperature. The resulting crude this compound can be purified by fractional distillation under reduced pressure.

| Reactant | Molar Ratio | Notes |

| Part A | ||

| Sodium | 1.0 | |

| Butan-1-ol | Excess | Solvent and reactant |

| Allyl Bromide | 1.1 | |

| Part B | ||

| 1-Butenyl Allyl Ether | 1.0 |

| Product | Yield | Purity |

| This compound | Moderate to High | Dependent on purification |

Pathway 2: Wittig Reaction

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones.[8] For the synthesis of this compound, two primary retrosynthetic disconnections are possible: the reaction of propanal with a C4-phosphonium ylide, or the reaction of valeraldehyde (B50692) with a C2-phosphonium ylide. The latter is often preferred due to the commercial availability and stability of the starting materials.

Diagram of the Wittig Reaction Pathway

Experimental Protocol

Part A: Synthesis of Ethyltriphenylphosphonium Bromide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

-

Addition of Alkyl Halide: Add ethyl bromide (1.1 eq) to the solution.

-

Heating: Heat the reaction mixture to reflux for 24 hours. A white precipitate of the phosphonium salt will form.

-

Isolation: Cool the mixture to room temperature and collect the white solid by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum.

Part B: Wittig Reaction to form this compound

-

Ylide Generation: Suspend ethyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, two-necked flask under an inert atmosphere. Cool the suspension to 0 °C in an ice bath.

-

Base Addition: Slowly add n-butyllithium (1.1 eq, typically a 1.6 M solution in hexanes) dropwise to the stirred suspension. The formation of a characteristic orange or reddish color indicates the generation of the ylide. Stir the solution at 0 °C for 1 hour.

-

Aldehyde Addition: Slowly add a solution of valeraldehyde (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by fractional distillation to yield this compound.

| Reactant | Molar Ratio | Notes |

| Part A | ||

| Triphenylphosphine | 1.0 | |

| Ethyl Bromide | 1.1 | |

| Part B | ||

| Ethyltriphenylphosphonium Bromide | 1.1 | |

| n-Butyllithium | 1.1 | |

| Valeraldehyde | 1.0 |

| Product | Yield | Stereoselectivity |

| This compound | Good to High | Typically favors the (Z)-isomer with unstabilized ylides |

Pathway 3: Oxidation of (Z)-3-Hexenol

The synthesis of (Z)-4-heptenal can be achieved through the oxidation of the corresponding alcohol, (Z)-3-hexenol. This method is advantageous as it preserves the stereochemistry of the double bond. A variety of oxidizing agents can be employed, with pyridinium (B92312) chlorochromate (PCC) and 2-iodoxybenzoic acid (IBX) being common choices.

Diagram of the Oxidation Pathway

Experimental Protocol (using IBX)

-

Reaction Setup: In a round-bottom flask, dissolve (Z)-3-hexenol (1.0 eq) in dimethyl sulfoxide (B87167) (DMSO).

-

Addition of Oxidant: Add 2-iodoxybenzoic acid (IBX) (1.2 eq) to the solution in portions at room temperature.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3 x 50 mL).

-

Purification: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford (Z)-4-heptenal.

| Reactant | Molar Ratio | Notes |

| (Z)-3-Hexenol | 1.0 | |

| 2-Iodoxybenzoic Acid (IBX) | 1.2 | |

| Dimethyl Sulfoxide (DMSO) | Solvent |

| Product | Yield | Purity |

| (Z)-4-Heptenal | High | Good |

Pathway 4: Aldol Condensation

The cross-aldol condensation of propanal and valeraldehyde (pentanal) presents a direct route to this compound. However, this reaction is often complicated by a lack of selectivity, leading to a mixture of self-condensation and other cross-condensation products.[9] Directed aldol strategies, such as the pre-formation of a specific enolate, can be employed to improve the yield of the desired product.

Diagram of the Aldol Condensation Pathway

Experimental Protocol (Directed Aldol)

-

Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) (1.05 eq) in anhydrous THF at -78 °C (dry ice/acetone bath).

-

Aldehyde Addition to LDA: Slowly add propanal (1.0 eq) to the LDA solution at -78 °C and stir for 30 minutes to ensure complete enolate formation.

-

Second Aldehyde Addition: To the freshly formed enolate solution, add valeraldehyde (1.2 eq) dropwise at -78 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Dehydration and Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, the solvent is removed under reduced pressure. The resulting crude β-hydroxy aldehyde can be dehydrated by heating with a mild acid or base. The final product, this compound, is then purified by column chromatography or fractional distillation.

| Reactant | Molar Ratio | Notes |

| Diisopropylamine | 1.05 | For LDA preparation |

| n-Butyllithium | 1.05 | For LDA preparation |

| Propanal | 1.0 | Added to LDA to form the enolate |

| Valeraldehyde | 1.2 | The electrophile |

| Product | Yield | Selectivity |

| This compound | Variable | Improved with directed aldol strategy, but side products are still possible |

Conclusion

This guide has outlined four distinct and viable pathways for the synthesis of this compound. The choice of method will depend on factors such as the desired stereochemistry, available starting materials, and required scale of production. The Claisen rearrangement and the oxidation of (Z)-3-hexenol are particularly well-suited for producing the (Z)-isomer with high stereoselectivity. The Wittig reaction offers a reliable and high-yielding route, although control of stereoselectivity can be dependent on the nature of the ylide. The aldol condensation provides a direct approach but requires careful control of reaction conditions to achieve acceptable selectivity. The detailed protocols and data provided herein are intended to serve as a valuable resource for researchers and professionals in the field of chemical synthesis.

References

- 1. This compound, (4Z)- | C7H12O | CID 5362814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, (Z)- [webbook.nist.gov]

- 3. CIS-4-HEPTENAL | 6728-31-0 [chemicalbook.com]

- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 5. Claisen Rearrangement [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. byjus.com [byjus.com]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

The Ubiquitous Presence of 4-Heptenal in Nature: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-4-Heptenal is a volatile unsaturated aldehyde recognized for its potent aroma, contributing to the flavor profiles of a diverse array of natural products. It is a significant byproduct of lipid peroxidation, the oxidative degradation of polyunsaturated fatty acids (PUFAs), particularly omega-3 fatty acids. This technical guide provides a comprehensive overview of the natural occurrence and sources of 4-Heptenal, detailing its presence in various food matrices. Furthermore, it outlines the common experimental protocols for its detection and quantification and illustrates the key biosynthetic pathways involved in its formation.

Natural Occurrence and Sources

This compound is a widespread, yet often trace, constituent in many foods and biological systems. Its presence is predominantly linked to the oxidative breakdown of fats. The table below summarizes the reported natural occurrences of this compound, with quantitative data where available.

Table 1: Quantitative Data on the Natural Occurrence of this compound

| Natural Source | Matrix | Concentration | Reference(s) |

| Dairy Products | Fresh Milk | ~50 pg/g | [1] |

| Butterfat | Reported as a constituent | ||

| Seafood | Fish (general) | Present, contributes to "fishy" off-flavor | [2] |

| Cod (cold-stored) | Associated with "cold storage flavor" | [3] | |

| Krill | Reported as a constituent | ||

| Clams | Reported as a constituent | ||

| Oysters | Reported as a constituent | ||

| Plant-Based Foods | Boiled Potatoes | Present, contributes to "boiled potato-like" aroma and staling defects at >0.7 ppb | [3] |

| Sour Cherries | Reported as a constituent | ||

| Peppermint & Spearmint | Reported as a constituent | ||

| Fermented Products | Microbial Fermented Tea | Reported as a constituent | |

| Animal Kingdom | Hemiptera bugs (trans-isomer) | Reported as a constituent |

Biosynthetic and Formation Pathways of this compound

The formation of this compound in biological systems is primarily a consequence of the oxidative degradation of n-3 polyunsaturated fatty acids, such as α-linolenic acid. This process can occur through both enzymatic and non-enzymatic pathways.

Enzymatic Pathway via Lipoxygenase and Hydroperoxide Lyase

In plants, a well-characterized enzymatic pathway involves the sequential action of lipoxygenase (LOX) and hydroperoxide lyase (HPL).[4][5][6] This pathway is responsible for the generation of various "green leaf volatiles."

Caption: Enzymatic formation of C6 aldehydes via the lipoxygenase pathway.

While the direct enzymatic formation of this compound is less commonly detailed, it is understood to be a product of the oxidation of n-3 series PUFAs.[2]

Formation via Retro-Aldol Condensation

A significant non-enzymatic pathway for the formation of this compound, particularly in cooked foods, is the water-mediated retro-aldol condensation of (E,Z)-2,6-nonadienal, which is itself a lipid oxidation product.[2][3]

Caption: Formation of this compound via retro-aldol condensation.

Experimental Protocols for the Analysis of this compound

The quantification of the volatile and often low-concentration this compound in complex matrices requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted method.[7][8]

Protocol: Quantification of this compound in Milk using HS-SPME-GC-MS

This protocol is a representative example for the analysis of this compound in a dairy matrix.

1. Materials and Reagents:

-

Sample: Fresh milk.

-

Internal Standard: Deuterated cis-4-Heptenal (e.g., cis-4-Heptenal-D2) for stable isotope dilution assay.[1][9]

-

SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[8]

-

Vials: 20 mL headspace vials with PTFE-faced silicone septa.

-

Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a suitable capillary column (e.g., polar column).[10]

2. Sample Preparation:

-

A known volume of milk (e.g., 5-10 mL) is placed into a 20 mL headspace vial.

-

A precise amount of the internal standard solution is spiked into the milk sample.

-

The vial is securely sealed.

3. Headspace Solid-Phase Microextraction (HS-SPME):

-

The sample vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow volatile compounds to equilibrate in the headspace.[7]

-

The SPME fiber is exposed to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) to adsorb the volatile analytes.

-

After extraction, the SPME fiber is withdrawn and immediately inserted into the heated injection port of the GC-MS for thermal desorption of the analytes.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injector: Splitless mode, temperature typically 250°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A suitable temperature gradient is used to separate the volatile compounds. For example, start at 40°C, hold for a few minutes, then ramp up to a final temperature of around 240°C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

5. Quantification:

-

A calibration curve is constructed by analyzing standard solutions of this compound and the internal standard at various concentrations.

-

The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Caption: General workflow for the analysis of this compound.

Conclusion

This compound is a naturally occurring aldehyde that significantly influences the flavor and aroma of numerous food products. Its formation is intrinsically linked to the oxidation of omega-3 polyunsaturated fatty acids through both enzymatic and non-enzymatic pathways. The understanding of its natural distribution and the mechanisms of its formation is crucial for food science, flavor chemistry, and potentially for understanding oxidative stress in biological systems. The analytical methodologies outlined provide a robust framework for the accurate quantification of this potent volatile compound, enabling further research into its roles in various scientific and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]

- 6. Lipoxygenase and hydroperoxide lyase activities in ripening strawberry fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of SPME Methods for Determining Volatile Compounds in Milk, Cheese, and Whey Powder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 9. benchchem.com [benchchem.com]

- 10. chembk.com [chembk.com]

An In-depth Technical Guide to 4-Heptenal: CAS Numbers, Identifiers, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Heptenal, a seven-carbon unsaturated aldehyde with significance in flavor and fragrance industries, as well as being a subject of interest in organic synthesis and potential biochemical studies. This document outlines its chemical identifiers, summarizes key quantitative data, and presents detailed experimental protocols for its analysis. A representative signaling pathway involving a related bioactive aldehyde is also visualized to provide context for potential research applications.

Chemical Identifiers and Physical Properties

This compound exists as two geometric isomers, (Z)-4-Heptenal (cis) and (E)-4-Heptenal (trans). The chemical identifiers and key physical properties for both isomers are summarized below for easy reference and comparison.

| Identifier | (Z)-4-Heptenal | (E)-4-Heptenal |

| CAS Number | 6728-31-0[1][2][3][4][5][6][7] | 929-22-6[8][9] |

| IUPAC Name | (4Z)-hept-4-enal | (4E)-hept-4-enal |

| Synonyms | cis-4-Heptenal, (Z)-Hept-4-enal[4][6] | trans-4-Heptenal, (E)-hept-4-enal[8][9] |

| PubChem CID | 5362814[10] | 5283318[11] |

| InChI | InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-4,7H,2,5-6H2,1H3/b4-3-[3][12] | InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-4,7H,2,5-6H2,1H3/b4-3+[8][9] |

| InChIKey | VVGOCOMZRGWHPI-ARJAWSKDSA-N[3][12] | VVGOCOMZRGWHPI-ONEGZZNKSA-N[8][9] |

| SMILES | CC/C=C\CCC=O[13] | CC/C=C/CCC=O[13] |

| Molecular Formula | C7H12O[3][5][7] | C7H12O[8][9] |

| Molecular Weight | 112.17 g/mol [3][5] | 112.17 g/mol [8][9] |

| Density | 0.847 g/mL at 25 °C[12] | Not readily available |

| Refractive Index | n20/D 1.434[12] | Not readily available |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Volatile Aldehydes

This section details a validated GC-MS method for the quantification of volatile aldehydes, using deuterated (Z)-4-Heptenal (cis-4-Heptenal-d2) as an internal standard. This method is crucial for quality control in the flavor and fragrance industry and for studying lipid peroxidation in biological systems.

1. Sample Preparation:

-

A representative sample matrix (e.g., food homogenate, plasma, or aqueous solution) is spiked with a known concentration of a standard mixture of volatile aldehydes and a fixed concentration of the internal standard, cis-4-Heptenal-d2.[1]

-

The volatile compounds are then extracted using headspace solid-phase microextraction (HS-SPME).[1]

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph (GC):

-

Column: Agilent J&W HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 40 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.

-

-

Mass Spectrometer (MS):

3. Method Validation:

-

The analytical method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ) to ensure reliable results.[1] The use of a deuterated internal standard that is structurally similar to the analytes of interest provides a robust strategy for achieving accurate quantitative results.[1]

Plausible Synthetic Approach: Z-Selective Wittig Reaction

1. Ylide Preparation:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add propyltriphenylphosphonium bromide (1.1 eq) and suspend it in anhydrous THF.

-

Cool the suspension to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise to the suspension. A deep red or orange color should develop, indicating the formation of the ylide.

-

Stir the mixture at this temperature for 1 hour.

2. Wittig Reaction:

-

In a separate flame-dried flask, dissolve 3-formylpropionaldehyde (1.0 eq) in anhydrous THF.

-

Slowly add the solution of the aldehyde to the ylide solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

3. Work-up and Purification:

-

Quench the reaction by the careful addition of deionized water.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to isolate (Z)-4-Heptenal.

Signaling Pathway and Biological Relevance

Unsaturated aldehydes are known to be products of lipid peroxidation and can exhibit significant biological activity. While specific signaling pathways for this compound are not well-documented, the closely related molecule 4-hydroxy-trans-2-nonenal (HNE) is known to be involved in proinflammatory signaling. HNE can form adducts with cellular macromolecules, including proteins, thereby modulating various cell signaling pathways.[14][15]

One such pathway involves the activation of the non-receptor tyrosine kinase Src. The formation of HNE-Src adducts can activate downstream inflammatory signaling pathways, which are implicated in aging and various chronic diseases.[2]

Below is a diagram illustrating a representative experimental workflow for analyzing volatile aldehydes and a conceptual signaling pathway for a related bioactive aldehyde.

References

- 1. benchchem.com [benchchem.com]

- 2. Activation of proinflammatory signaling by 4-hydroxynonenal-Src adducts in aged kidneys - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, (4Z)- | C7H12O | CID 5362814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, (4E)- | C7H12O | CID 5283318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. (E)-4-heptenal, 929-22-6 [thegoodscentscompany.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Cis-4-Heptenal | Organic reagent | TargetMol [targetmol.com]

- 10. quantitative gc-ms analysis: Topics by Science.gov [science.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. GSRS [gsrs.ncats.nih.gov]

- 14. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of cis-4-Heptenal

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Heptenal is an unsaturated aldehyde that is of significant interest in the fields of flavor chemistry, food science, and atmospheric chemistry.[1] It is a key volatile compound responsible for the characteristic aromas of various food products and is also a product of lipid peroxidation.[1] A thorough understanding of its physical properties is crucial for its application in research and development, particularly in areas such as drug delivery systems, formulation science, and toxicology. This technical guide provides a comprehensive overview of the physical properties of cis-4-Heptenal, detailed experimental protocols for their determination, and a visualization of its formation pathway.

Physical Properties of cis-4-Heptenal

The physical properties of cis-4-Heptenal have been determined by various analytical methods. A summary of these properties is presented in the tables below.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O | [2] |

| Molecular Weight | 112.17 g/mol | [2] |

| Appearance | Colorless to slightly yellow liquid | [2][3] |

| Odor | Fatty, green, vegetable | [4] |

Physicochemical Properties

| Property | Value | Conditions | Reference |

| Boiling Point | 60 °C | at 30 mmHg | [2] |

| 151.6 °C | at 760 mmHg | [5] | |

| 161.22 °C | [3] | ||

| Melting Point | -53.35 °C | (estimate) | [5] |

| Density | 0.847 g/mL | at 25 °C | [4] |

| 0.843-0.855 g/mL | [2] | ||

| Refractive Index | 1.434 | at 20 °C | [4] |

| 1.432-1.436 | [2] | ||

| Solubility | Soluble in alcohol and most fixed oils; insoluble in water. | [2] |

Experimental Protocols for Determination of Physical Properties

Accurate determination of the physical properties of cis-4-Heptenal is essential for its characterization and application. The following are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a volatile compound like cis-4-Heptenal, several methods can be employed.[6]

Method: Simple Distillation [7][8][9]

This method is suitable for determining the boiling point of a pure liquid.[7][8][9]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

Place a small volume of cis-4-Heptenal in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

-

Determination of Density

Density is the mass per unit volume of a substance. The pycnometer method is a precise technique for determining the density of liquids.[10][11][12][13][14]

Method: Pycnometer [10][11][12][13][14]

-

Apparatus: Pycnometer (a glass flask with a specific volume), analytical balance, and a constant temperature water bath.

-

Procedure:

-

Clean and dry the pycnometer and weigh it accurately (m₁).

-

Fill the pycnometer with distilled water of a known density (ρ_water) at a specific temperature and weigh it again (m₂). The volume of the pycnometer (V) can be calculated as V = (m₂ - m₁) / ρ_water.

-

Empty and dry the pycnometer, then fill it with cis-4-Heptenal and weigh it (m₃).

-

The density of cis-4-Heptenal (ρ_sample) is then calculated using the formula: ρ_sample = (m₃ - m₁) / V.

-

All measurements should be carried out at a constant temperature.

-

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. The Abbe refractometer is a common instrument for this measurement.[15][16][17][18][19]

Method: Abbe Refractometer [15][16][17][18][19]

-

Apparatus: Abbe refractometer, light source (typically a sodium lamp), and a constant temperature water bath.

-

Procedure:

-

Calibrate the refractometer using a standard liquid with a known refractive index.

-

Place a few drops of cis-4-Heptenal onto the surface of the prism.

-

Close the prism and allow the sample to spread into a thin film.

-

Adjust the light source and the refractometer's eyepiece to bring the boundary line between the light and dark fields into sharp focus.

-

Align the boundary line with the crosshairs in the eyepiece.

-

Read the refractive index value directly from the instrument's scale.

-

The measurement should be performed at a constant temperature, as the refractive index is temperature-dependent.

-

Formation Pathway of cis-4-Heptenal

cis-4-Heptenal is a known product of the oxidation of polyunsaturated fatty acids, such as linoleic acid.[20][21][22] The following diagram illustrates the simplified pathway of its formation through lipid peroxidation.[23][24][25][26][27]

References

- 1. CIS-4-HEPTENAL | 6728-31-0 [chemicalbook.com]

- 2. 4-Heptenal, (4Z)- | C7H12O | CID 5362814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bedoukian.com [bedoukian.com]

- 4. cis-4-Heptenal = 98 , stabilized, FCC, FG 6728-31-0 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. vernier.com [vernier.com]

- 8. Distillation: Determination of Volatility and Boiling Point [platinumessays.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Determining the density of liquids using the pycnometer after Gay-Lussac - Determining the density of liquids using the pycnometer after Gay-Lussac - Measuring volume and density - Measuring methods - Mechanics - Physics Experiments - Physics [leybold-shop.com]

- 11. fpharm.uniba.sk [fpharm.uniba.sk]

- 12. che.utah.edu [che.utah.edu]

- 13. scribd.com [scribd.com]

- 14. scientificlabs.co.uk [scientificlabs.co.uk]

- 15. refractometer.pl [refractometer.pl]

- 16. Abbe refractometer - Wikipedia [en.wikipedia.org]

- 17. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 18. hinotek.com [hinotek.com]

- 19. photonics.com [photonics.com]

- 20. Determination of acrolein generation pathways from linoleic acid and linolenic acid: increment by photo irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses [mdpi.com]

- 24. Interaction of aldehydes derived from lipid peroxidation and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 26. longdom.org [longdom.org]

- 27. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Heptenal: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Heptenal, a seven-carbon unsaturated aldehyde with significance in flavor chemistry, organic synthesis, and as a potential bioactive molecule. This document details its physicochemical properties, outlines a representative synthetic protocol, and explores its plausible role in biological signaling pathways related to lipid peroxidation.

Core Properties of this compound

This compound is a volatile organic compound that exists as two geometric isomers, (Z)-4-Heptenal (cis) and (E)-4-Heptenal (trans). The (Z)-isomer is particularly noted for its potent, creamy, and green aroma, making it a significant component in the flavor profile of various foods, especially dairy products.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, primarily focusing on the more commonly referenced (Z)-isomer.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂O | [1][2][3] |

| Molecular Weight | 112.17 g/mol | [1][2] |

| CAS Number | 6728-31-0 ((Z)-isomer) | [1][3] |

| Boiling Point | 60 °C @ 25 mmHg | |

| Density | 0.847 g/mL at 25 °C | |

| Refractive Index | n20/D 1.434 |

Synthesis of (Z)-4-Heptenal: A Representative Protocol

While various synthetic routes to this compound exist, a common and reliable laboratory-scale method involves the oxidation of the corresponding alcohol, (Z)-4-hepten-1-ol. The following is a representative experimental protocol based on a Swern oxidation, which is known for its mild conditions and high yield for the conversion of primary alcohols to aldehydes.

Disclaimer: This is a representative protocol and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Experimental Protocol: Swern Oxidation of (Z)-4-hepten-1-ol

Materials:

-

(Z)-4-hepten-1-ol

-

Oxalyl chloride ((COCl)₂)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (B128534) (Et₃N)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Argon or Nitrogen gas (inert atmosphere)

-

Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, etc.)

-

Magnetic stirrer and stirring bar

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

-

Preparation of the Swern Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (argon or nitrogen), dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) to a concentration of approximately 2 M.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution via the dropping funnel, ensuring the internal temperature does not exceed -60 °C.

-

Stir the resulting mixture at -78 °C for 15 minutes.

-

-

Oxidation of the Alcohol:

-

Dissolve (Z)-4-hepten-1-ol (1.0 equivalent) in a minimal amount of anhydrous DCM.

-

Add the alcohol solution dropwise to the pre-formed Swern reagent at -78 °C.

-

Stir the reaction mixture at this temperature for 45-60 minutes.

-

-

Work-up:

-

Add triethylamine (5.0 equivalents) to the reaction mixture, still at -78 °C.

-

Allow the reaction to warm to room temperature over approximately 30-45 minutes.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude (Z)-4-Heptenal.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure (Z)-4-Heptenal.

-

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of (Z)-4-Heptenal via Swern oxidation.

Biological Significance and Plausible Signaling Pathways

This compound is known to be a product of lipid peroxidation, a process where oxidants like reactive oxygen species (ROS) attack polyunsaturated fatty acids in cell membranes. While specific signaling pathways directly initiated by this compound are not well-documented, it belongs to a class of reactive aldehydes known to modulate cellular signaling, often in the context of oxidative stress.

These aldehydes can act as signaling molecules that trigger adaptive responses at low concentrations or contribute to cellular damage at higher levels. A key pathway implicated in the response to oxidative stress and inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. Aldehydes derived from lipid peroxidation can influence this pathway, leading to the regulation of genes involved in inflammation, immunity, and cell survival.

Plausible Signaling Pathway Involving Lipid Peroxidation-Derived Aldehydes

The following diagram illustrates a generalized signaling pathway initiated by lipid peroxidation, highlighting the potential role of aldehydes such as this compound.

Caption: Plausible signaling pathway for lipid peroxidation-derived aldehydes.

References

The Double-Edged Sword: A Technical Guide to the Biological Significance of Unsaturated Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unsaturated aldehydes, highly reactive molecules generated endogenously through lipid peroxidation and encountered exogenously from environmental sources, are at the nexus of cellular signaling and pathology. Initially recognized for their cytotoxic effects, a growing body of evidence reveals their paradoxical role as key signaling mediators. This technical guide provides an in-depth exploration of the multifaceted biological significance of unsaturated aldehydes. We will dissect their involvement in critical signaling pathways, their implications in a spectrum of diseases, and present detailed experimental protocols for their study. This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to navigate the complexities of unsaturated aldehyde biology and leverage these insights for therapeutic innovation.

Introduction: The Reactive Nature and Biological Origins of Unsaturated Aldehydes

α,β-Unsaturated aldehydes are a class of reactive electrophilic molecules characterized by a carbon-carbon double bond conjugated to a carbonyl group. This structural feature renders them highly susceptible to nucleophilic attack, enabling them to readily form covalent adducts with cellular macromolecules, including proteins and DNA.[1][2] The primary endogenous source of these aldehydes is the peroxidation of polyunsaturated fatty acids (PUFAs) within cell membranes, a process exacerbated by oxidative stress.[3] Common environmental sources include cigarette smoke, fried foods, and industrial emissions.[4]

Prominent examples of biologically significant unsaturated aldehydes include:

-

4-Hydroxynonenal (B163490) (4-HNE): A major product of the peroxidation of ω-6 PUFAs, 4-HNE is extensively studied for its role in cell signaling and oxidative stress-related diseases.[5][6]

-

Acrolein: A highly reactive aldehyde present in tobacco smoke and generated endogenously from the metabolism of polyamines and amino acids.[4][7]

-

Crotonaldehyde: An environmental pollutant and a product of lipid peroxidation, implicated in oxidative stress and apoptosis.[8][9]

These aldehydes are not merely byproducts of cellular damage; they actively participate in and modulate a wide array of physiological and pathophysiological processes.[1][10]

The Dichotomous Role in Cellular Signaling

Unsaturated aldehydes exhibit a concentration-dependent dual role in cellular signaling, acting as both signaling molecules and inducers of cellular damage.[6] At low, physiological concentrations, they can activate adaptive stress response pathways, while at higher concentrations, they contribute to cellular dysfunction and cytotoxicity.[6]

Key Signaling Pathways Modulated by Unsaturated Aldehydes

2.1.1. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. The effect of unsaturated aldehydes on this pathway is complex and concentration-dependent.[5][11]

-

Activation at Low Concentrations: At low micromolar concentrations (e.g., 0.1–1 μM 4-HNE), these aldehydes can activate the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitory IκB proteins. This allows NF-κB dimers to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[5][11]

-

Inhibition at High Concentrations: Conversely, higher concentrations (e.g., >2.5 μM 4-HNE) can inhibit IKK activity, thereby suppressing NF-κB activation.[5] This inhibition is thought to occur through direct adduction to critical cysteine residues on IKK subunits.

Figure 1: Activation of the NF-κB signaling pathway by low concentrations of unsaturated aldehydes.

2.1.2. Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation.

Electrophilic species like unsaturated aldehydes can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[11] The stabilized Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and induces the expression of a battery of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).[11][12]

Figure 2: Activation of the Nrf2/ARE antioxidant response pathway by unsaturated aldehydes.

2.1.3. Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK pathways (including ERK, JNK, and p38) are crucial for regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Unsaturated aldehydes can activate MAPK signaling cascades, often as an upstream event to the activation of transcription factors like AP-1.[11][13] For instance, 4-HNE has been shown to increase the phosphorylation of p38 and JNK in various cell types.[11]

Implications in Disease and Drug Development

The dual nature of unsaturated aldehydes positions them as key players in the pathogenesis of numerous diseases, making them and their signaling pathways attractive targets for therapeutic intervention.[1][14]

Cardiovascular Diseases

Unsaturated aldehydes are implicated in the pathophysiology of vascular diseases such as atherosclerosis.[1][2] They contribute to endothelial dysfunction, inflammation, and the modification of lipoproteins.[1] The accumulation of lipid peroxidation products in vascular tissues is a major contributor to cellular and tissue damage.[1]

Neurodegenerative Diseases

Elevated levels of unsaturated aldehyde-protein adducts are found in the brains of patients with Alzheimer's disease and other neurodegenerative conditions.[14] These aldehydes contribute to neuronal cell death, mitochondrial dysfunction, and the aggregation of proteins.

Cancer

The role of unsaturated aldehydes in cancer is complex. On one hand, their ability to form DNA adducts can be mutagenic and contribute to carcinogenesis.[4][7] On the other hand, their cytotoxic properties at high concentrations are being explored for anti-cancer therapies.[15]

Drug Development

The modulation of unsaturated aldehyde levels and their signaling pathways represents a promising avenue for drug development.[16][17] Strategies include:

-

Scavengers: Compounds that can directly react with and detoxify unsaturated aldehydes.

-

Inhibitors of Aldehyde Generation: Antioxidants and inhibitors of enzymes involved in lipid peroxidation.

-

Modulators of Signaling Pathways: Small molecules that can target key components of the NF-κB, Nrf2, and MAPK pathways to either mimic the protective effects of low aldehyde concentrations or block the detrimental effects of high concentrations.

Quantitative Data on Unsaturated Aldehyde Effects

The biological effects of unsaturated aldehydes are highly dependent on their concentration. The following tables summarize key quantitative data from the literature.

Table 1: Concentration-Dependent Effects of 4-Hydroxynonenal (4-HNE)

| 4-HNE Concentration | Biological Effect | Cell/Tissue Type | Reference(s) |

| ≤ 0.3 µM | Activation of Nrf2 signaling | - | [5] |

| 0.1 - 1 µM | Activation of IKK and NF-κB | Human fibroblast cells, RAW 264.7 cells, Vascular smooth muscle cells | [5] |

| 2.5 µM | Inhibition of IKK | Human fibroblast cells | [5] |

| 0.1 - 5 µM | Promotion of proliferation and differentiation | General | [6] |

| 10 - 20 µM | Induction of apoptosis and necrosis | General | [6] |

Table 2: Effects of Acrolein and Crotonaldehyde

| Aldehyde | Concentration/Dose | Biological Effect | Cell/Tissue Type/Organism | Reference(s) |

| Acrolein | 0.26 ppm (40 min exposure) | Significant nose irritation | Humans | [18] |

| Acrolein | 0.43 ppm (40 min exposure) | Throat irritation | Humans | [18] |

| Acrolein | 0.60 ppm (40 min exposure) | 25% decrease in respiratory rate | Humans | [18] |

| Acrolein | 1 mg/kg (48-day oral exposure) | Myocardial oxidative stress, increased apoptosis, myocyte hypertrophy | Mice | [7] |

| Crotonaldehyde | - | Decreased intracellular glutathione, increased reactive oxygen species | BEAS-2B cells | [8] |

| Crotonaldehyde | High doses | Transition from apoptosis to necrosis | BEAS-2B cells | [8] |

| Crotonaldehyde | 3.5 ppm | 50% reduction in respiratory rate | Mice | [19] |

| Crotonaldehyde | 23.2 ppm | 50% reduction in respiratory rate | Rats | [19] |

Experimental Protocols for the Study of Unsaturated Aldehydes

Accurate detection and quantification of unsaturated aldehydes, as well as the assessment of their downstream effects, are crucial for research in this field.

Quantification of Unsaturated Aldehydes in Biological Samples

A variety of analytical techniques are employed for the measurement of unsaturated aldehydes, often requiring derivatization to enhance stability and detection.[20]

5.1.1. High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV or fluorescence detection is a robust method for aldehyde analysis.[20] Derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common approach.

Experimental Workflow for HPLC-UV Analysis of Aldehydes:

Figure 3: General workflow for the quantification of unsaturated aldehydes using HPLC-UV following DNPH derivatization.

5.1.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of volatile aldehydes.[20] Derivatization is often necessary to improve the volatility and thermal stability of the analytes.

5.1.3. Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a widely used, albeit less specific, method for estimating lipid peroxidation by measuring malondialdehyde (MDA), which forms a colored adduct with thiobarbituric acid (TBA).[20][21][22]

Detailed Protocol for TBARS Assay:

-

Sample Preparation:

-

Reagent Preparation:

-

Assay Procedure:

-

To 0.1 mL of sample or standard, add 0.75 mL of 0.8% TBA, 0.75 mL of 20% acetic acid, and 0.1 mL of 8.1% SDS.[21]

-

For the blank, use 0.1 mL of 1.15% KCl instead of the sample.[21]

-

Vortex the tubes and incubate in a water bath at 95-100°C for 30-60 minutes.[21]

-

Cool the tubes on ice and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.[21]

-

-

Standard Curve:

-

Prepare a standard curve using malondialdehyde (MDA) or a stable precursor like 1,1,3,3-tetramethoxypropane (B13500) (TMOP).[21][23]

-

Assessment of Lipid Peroxidation

5.2.1. In Vitro Lipid Peroxidation Models

Studying the mechanisms of lipid peroxidation and the efficacy of antioxidants often involves in vitro models.[24] These can include:

-

Liposome Systems: Artificial lipid bilayers subjected to pro-oxidants.

-

Isolated Lipoproteins: Particularly low-density lipoprotein (LDL) oxidation assays.

-

Microsomal or Mitochondrial Fractions: Cellular fractions rich in membranes that can be induced to undergo lipid peroxidation.

5.2.2. Measurement of Lipid Hydroperoxides

Lipid hydroperoxides are the primary products of lipid peroxidation and can be measured using various assays, including iodometric methods and HPLC-based techniques.[3]

Conclusion and Future Directions

Unsaturated aldehydes are critical mediators at the interface of redox biology and cellular signaling. Their roles are complex, with concentration and cellular context dictating their effects. A thorough understanding of their chemistry, biology, and the pathways they modulate is essential for researchers in both basic science and drug development. Future research should focus on developing more specific and sensitive methods for the in situ detection and quantification of these reactive species, further elucidating the intricate signaling networks they control, and translating this knowledge into novel therapeutic strategies for a wide range of diseases. The continued exploration of this fascinating class of molecules holds immense promise for advancing our understanding of cellular regulation and for the development of next-generation therapeutics.

References

- 1. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction | Semantic Scholar [semanticscholar.org]

- 3. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acrolein: sources, metabolism, and biomolecular interactions relevant to human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-hydroxynonenal-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Hydroxynonenal - Wikipedia [en.wikipedia.org]

- 7. Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crotonaldehyde induces oxidative stress and caspase-dependent apoptosis in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. Aldehyde Compounds: Significance in Biological Systems and Environmental Impact - Creative Proteomics Blog [creative-proteomics.com]

- 11. Immunomodulatory effects of 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reactive oxygen species and α,β-unsaturated aldehydes as second messengers in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of proinflammatory signaling by 4-hydroxynonenal-Src adducts in aged kidneys - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-hydroxynonenal in the pathogenesis and progression of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. nbinno.com [nbinno.com]

- 17. Biogenic Aldehydes as Therapeutic Targets for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. HEALTH EFFECTS - Toxicological Profile for Acrolein - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Crotonaldehyde - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 22. Assay to Detect Lipid Peroxidation upon Exposure to Nanoparticles | Springer Nature Experiments [experiments.springernature.com]

- 23. researchgate.net [researchgate.net]

- 24. academic.oup.com [academic.oup.com]